4-Benzoylsalicylic acid 4-Benzoylsalicylic acid
Brand Name: Vulcanchem
CAS No.: 78372-24-4
VCID: VC19342150
InChI: InChI=1S/2C14H10O4.Ca/c2*15-12-8-10(6-7-11(12)14(17)18)13(16)9-4-2-1-3-5-9;/h2*1-8,15H,(H,17,18);/q;;+2/p-2
SMILES:
Molecular Formula: C28H18CaO8
Molecular Weight: 522.5 g/mol

4-Benzoylsalicylic acid

CAS No.: 78372-24-4

Cat. No.: VC19342150

Molecular Formula: C28H18CaO8

Molecular Weight: 522.5 g/mol

* For research use only. Not for human or veterinary use.

4-Benzoylsalicylic acid - 78372-24-4

Specification

CAS No. 78372-24-4
Molecular Formula C28H18CaO8
Molecular Weight 522.5 g/mol
IUPAC Name calcium;5-benzoyl-2-carboxyphenolate
Standard InChI InChI=1S/2C14H10O4.Ca/c2*15-12-8-10(6-7-11(12)14(17)18)13(16)9-4-2-1-3-5-9;/h2*1-8,15H,(H,17,18);/q;;+2/p-2
Standard InChI Key QWXAXZNVFYDSCG-UHFFFAOYSA-L
Canonical SMILES C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)[O-].C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)C(=O)O)[O-].[Ca+2]

Introduction

Chemical Identity and Structural Characteristics

4-Benzoylsalicylic acid (IUPAC name: 4-benzoyl-2-hydroxybenzoic acid) features a salicylic acid backbone substituted with a benzoyl group at the para position of the aromatic ring. Its molecular formula is C14H10O4\text{C}_{14}\text{H}_{10}\text{O}_{4}, yielding a molecular weight of 242.23 g/mol. The compound’s bifunctional structure—combining a carboxylic acid and a ketone group—imparts unique physicochemical properties, including pH-dependent solubility and UV absorption characteristics.

Physicochemical Properties

The following table summarizes key properties inferred from structural analogs and computational predictions:

PropertyValue/Range
Molecular Weight242.23 g/mol
Melting Point185–188°C (predicted)
Solubility in Water1.2 g/L (25°C, estimated)
LogP (Octanol-Water)2.8 ± 0.3
UV λ<sub>max</sub>290 nm (methanol)

These values suggest moderate lipophilicity, aligning with trends observed in other benzoylated aromatics . The UV absorption profile indicates potential utility in sunscreen formulations, though direct evidence remains lacking.

Synthesis and Manufacturing

The synthesis of 4-benzoylsalicylic acid typically involves Friedel-Crafts acylation of salicylic acid, though alternative routes exist:

Friedel-Crafts Acylation

Salicylic acid reacts with benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl<sub>3</sub>) under anhydrous conditions. The reaction proceeds via electrophilic aromatic substitution, favoring para substitution due to the directing effects of the hydroxyl and carboxylic acid groups:

Salicylic Acid+Benzoyl ChlorideAlCl34-Benzoylsalicylic Acid+HCl\text{Salicylic Acid} + \text{Benzoyl Chloride} \xrightarrow{\text{AlCl}_3} 4\text{-Benzoylsalicylic Acid} + \text{HCl}

Yields for this method range from 60% to 75%, with purity dependent on recrystallization solvents (commonly ethanol/water mixtures) .

Alternative Pathways

  • Schmidt Reaction: Conversion of salicylamide to 4-benzoylsalicylic acid via reaction with benzoyl cyanide. Limited by reagent toxicity.

  • Enzymatic Esterification: Emerging methods using lipases show promise for greener synthesis but remain experimental .

Pharmacological and Industrial Applications

Organic Synthesis Intermediate

The compound serves as a precursor for synthesizing metal-chelating agents and liquid crystal monomers. For example, coordination with transition metals (e.g., Cu<sup>2+</sup>) yields complexes with tunable redox properties.

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